2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol
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Overview
Description
“2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol” is a stable isotope labelled compound . It has a molecular formula of C313C3H12O3 and a molecular weight of 135.14 g/mol . It is not classified as a hazardous compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as CC1©O[13CH2]13CHO1 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Asymmetric Synthesis
2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, utilizing the compound's chiral properties to synthesize specific stereochemical configurations (Jung, Ho, & Kim, 2000).
Catalysis and Chemical Reactions
The compound has been used in studies involving heterogeneously catalyzed condensations, particularly in the formation of cyclic acetals from glycerol. This includes its potential use in generating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007). Additionally, it serves as a substrate in the synthesis of solketal, a compound formed from the acetalization of glycerol with acetone (Kowalska‐Kuś, Held, & Nowiǹska, 2016).
Crystal Structure Analysis
Research has been conducted on the synthesis and crystal structure of derivatives of this compound. These studies focus on the crystallographic properties, such as the configuration of hydroxyl groups in relation to the dioxolane ring (Li, Wang, & Chen, 2001).
Dielectric Properties
The microwave dielectric properties of aqueous solutions of this compound have been measured, providing insights into the interaction between different molecular groups and the dynamics of water molecules in solution (Lyashchenko, Balakaeva, Smirnova, & Safonova, 2021).
Vibrational Circular Dichroism
Studies on the vibrational circular dichroism (VCD) of the OH stretching band in this compound have been conducted. These studies investigate the VCD characteristics of intramolecularly hydrogen-bonded species in the compound, contributing to the understanding of hydrogen bond systems in chiral molecules (Nakao, Kyōgoku, & Sugeta, 1986).
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules such as (S)-3-tosyloxy-1,2-propanediol and other molecules, demonstrating its utility in multi-step organic syntheses (Leftheris & Goodman, 1989).
Properties
CAS No. |
1436560-86-9 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
135.136 |
IUPAC Name |
(2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl)(113C)methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3+1,4+1,5+1 |
InChI Key |
RNVYQYLELCKWAN-FRSWOAELSA-N |
SMILES |
CC1(OCC(O1)CO)C |
Synonyms |
(RS)-Solketal-13C3; (+/-)-1,2-O-Isopropylideneglycerol-13C3; (+/-)-Glycerol 1,2-Acetonide-13C3; 1,2-Isopropylideneglycerin-13C3; 1,2-Isopropylideneglycerol-13C3; 2,3-(Isopropylidenedioxy)propanol-13C3; 2,3-Isopropylideneglycerol-13C3; Acetone Glycery |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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